2-Amino-1-(4-nitrophenyl)propane-1,3-diol;2-(4-chlorophenyl)sulfonylacetic acid
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Overview
Description
2-Amino-1-(4-nitrophenyl)propane-1,3-diol and 2-(4-chlorophenyl)sulfonylacetic acid are organic compounds with significant applications in various fields. 2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound with two chiral centers, often used in pharmaceutical applications . 2-(4-chlorophenyl)sulfonylacetic acid is known for its role in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- 2-Amino-1-(4-nitrophenyl)propane-1,3-diol:
- This compound can be synthesized by reacting 4-nitrobenzaldehyde with nitromethane in the presence of a base to form 4-nitrophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield 2-amino-1-(4-nitrophenyl)propane-1,3-diol .
- 2-(4-chlorophenyl)sulfonylacetic acid:
- This compound can be prepared by sulfonylation of 4-chlorophenylacetic acid using chlorosulfonic acid. The reaction is typically carried out under controlled temperature conditions to avoid over-sulfonylation .
- Industrial production of these compounds often involves large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
- Reduction:
- Substitution:
- Both compounds can undergo nucleophilic substitution reactions. For example, the sulfonyl group in 2-(4-chlorophenyl)sulfonylacetic acid can be substituted with various nucleophiles .
Scientific Research Applications
Chemistry:
- These compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks in organic synthesis .
- In biological research, these compounds are used to study enzyme interactions and metabolic pathways .
Mechanism of Action
- The mechanism of action of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with specific enzymes and receptors in biological systems. It can inhibit bacterial protein synthesis by binding to the bacterial ribosome .
- 2-(4-chlorophenyl)sulfonylacetic acid acts as a precursor in various chemical reactions, facilitating the formation of sulfonyl derivatives that are crucial in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds:
- Similar compounds include 2-amino-1-(4-methylphenyl)propane-1,3-diol and 2-(4-bromophenyl)sulfonylacetic acid .
- The uniqueness of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol lies in its dual chiral centers, which provide specific stereochemistry crucial for its biological activity .
- 2-(4-chlorophenyl)sulfonylacetic acid is unique due to its sulfonyl group, which imparts distinct reactivity and applications in organic synthesis .
Properties
CAS No. |
102606-68-8 |
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Molecular Formula |
C17H19ClN2O8S |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
2-amino-1-(4-nitrophenyl)propane-1,3-diol;2-(4-chlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C9H12N2O4.C8H7ClO4S/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15;9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4,8-9,12-13H,5,10H2;1-4H,5H2,(H,10,11) |
InChI Key |
BIDTZFTZQKCPQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-].C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl |
Origin of Product |
United States |
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